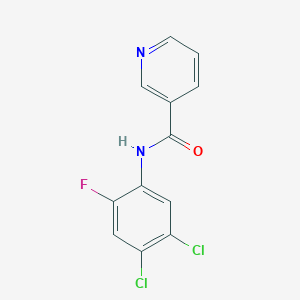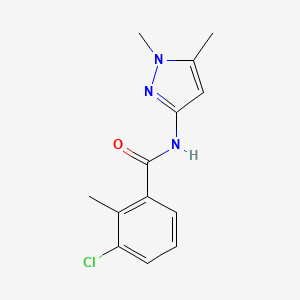![molecular formula C15H21N3O B6625449 Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone, also known as CMPM, is a novel compound that has recently gained attention in scientific research. This compound belongs to the class of piperazine derivatives and has shown promising results in various studies.
Wirkmechanismus
The exact mechanism of action of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act as a modulator of the dopaminergic, serotonergic, and glutamatergic systems in the brain. Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to increase the levels of dopamine and serotonin in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects. Additionally, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been found to modulate the N-methyl-D-aspartate (NMDA) receptor, which may explain its analgesic and anti-inflammatory properties.
Biochemical and Physiological Effects:
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has also been found to improve the cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has shown promising results in various studies, making it a potential candidate for drug development. However, there are also some limitations to using Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. Furthermore, the safety and toxicity of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone have not been fully evaluated.
Zukünftige Richtungen
There are several future directions for research on Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone. One area of interest is the development of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone-based drugs for the treatment of psychiatric disorders such as schizophrenia and depression. Moreover, the potential use of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone in the treatment of neuropathic pain and inflammation warrants further investigation. Additionally, the safety and toxicity of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone need to be evaluated in more detail to assess its potential as a therapeutic agent.
Conclusion:
In conclusion, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of psychiatric disorders, neuropathic pain, and inflammation. The exact mechanism of action of Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone is not fully understood, and more research is needed to elucidate its pharmacological properties. However, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has several advantages for lab experiments, and its potential as a therapeutic agent warrants further investigation.
Synthesemethoden
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone can be synthesized through a simple two-step procedure. The first step involves the reaction of cyclobutanone with 4-(4-methylpyridin-3-yl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to possess various pharmacological activities such as antipsychotic, anxiolytic, and antidepressant effects. Moreover, Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone has been found to be effective in the treatment of neuropathic pain, inflammation, and cognitive impairment.
Eigenschaften
IUPAC Name |
cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12-5-6-16-11-14(12)17-7-9-18(10-8-17)15(19)13-3-2-4-13/h5-6,11,13H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIYZORCGLPSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[4-[(2-oxopiperidin-1-yl)methyl]piperidin-1-yl]benzonitrile](/img/structure/B6625381.png)
![1-[[1-[5-(Difluoromethoxy)pyridin-2-yl]piperidin-4-yl]methyl]piperidin-2-one](/img/structure/B6625388.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)

![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)
![Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)